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Abstract
Itramin tosylate, the tosylate salt of 2-aminoethyl nitrate, represents a unique chapter in the

history of vasodilator therapy. Initially explored in the 1960s for the treatment of angina pectoris

under the trade name Nilatil, its clinical use was short-lived and its unique pharmacological

properties were largely unappreciated. Decades later, a seminal 2009 study by Schuhmacher

et al. re-characterized aminoethyl nitrate, revealing it to be a potent organic nitrate that

circumvents the canonical drawbacks of traditional nitrate therapies, namely the development

of tolerance and the induction of oxidative stress. This guide provides a comprehensive

technical overview of the history, discovery, and pharmacology of itramin tosylate, presenting

key experimental data, detailed methodologies, and a depiction of its proposed signaling

pathways.

A Tale of Two Discoveries: A Historical Overview
The story of itramin tosylate is one of discovery, obscurity, and rediscovery. Its initial

investigation in the mid-20th century positioned it as another option in the armamentarium

against angina, but it failed to achieve lasting clinical significance and faded from view.

The Early Clinical Era (1960s):
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Initial studies in the 1960s by researchers such as Batterman, Mouratoff, and Kinnard explored

the clinical utility of itramin tosylate as a long-acting nitrate for the anginal syndrome. These

early investigations established its efficacy as a vasodilator. However, due to changes in

nomenclature and a lack of follow-up research, these foundational studies were largely

overlooked by the scientific community for decades.

The Mechanistic Renaissance (2009):

A landmark paper in the British Journal of Pharmacology in 2009 by Schuhmacher and

colleagues marked a turning point. This research re-examined aminoethyl nitrate and

unveiled its distinct mechanism of action. The study demonstrated that, unlike nitroglycerin,

aminoethyl nitrate does not induce mitochondrial oxidative stress or endothelial dysfunction,

and it avoids the development of cross-tolerance to other nitrates. This sparked renewed

interest in its potential as a "super nitrate."

The Divergent Path of Bioactivation and Action
The vasodilatory effect of all organic nitrates stems from their ability to donate nitric oxide (NO),

which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The

activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP), which in

turn mediates vasodilation. However, the pathway to NO release for itramin tosylate is

markedly different from that of traditional nitrates like nitroglycerin.

Classical nitrates heavily rely on the mitochondrial enzyme aldehyde dehydrogenase-2

(ALDH2) for their bioactivation. This process, however, is a double-edged sword; it is linked to

the generation of reactive oxygen species (ROS), leading to oxidative stress, endothelial

dysfunction, and the rapid development of pharmacological tolerance.

Itramin tosylate bypasses this problematic pathway. Evidence suggests that its bioactivation

may be mediated by xanthine oxidase. This alternative enzymatic process does not appear to

generate the same deleterious ROS, thus preserving endothelial function and preventing the

induction of tolerance.

Signaling Pathway Diagram
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Figure 1: Comparative Signaling Pathways of Organic Nitrates
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Caption: Comparative signaling pathways of organic nitrates.

Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from the pivotal 2009 study by

Schuhmacher et al., comparing aminoethyl nitrate (AEN) with glyceryl trinitrate (GTN) and

triethanolamine trinitrate (TEAN).

Table 1: Vasodilator Potency in Mouse Aortic Rings
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Compound pEC50 (-log M)

Glyceryl Trinitrate (GTN) 7.7 ± 0.1

Aminoethyl Nitrate (AEN) 7.5 ± 0.1

Triethanolamine Trinitrate (TEAN) 6.0 ± 0.1

Data presented as mean ± SEM. A higher pEC50 value indicates greater potency.

Table 2: In Vitro Tolerance Development

Compound Fold-Shift in EC50 after Pre-incubation

Glyceryl Trinitrate (GTN) 25.1 ± 4.5

Aminoethyl Nitrate (AEN) 1.3 ± 0.2 (not significant)

Triethanolamine Trinitrate (TEAN) 10.0 ± 2.0

Data represent the rightward shift in the concentration-response curve after pre-incubation with

the respective nitrate, indicating the development of tolerance.

Table 3: Mitochondrial Reactive Oxygen Species (ROS) Formation

Compound (at 100 µM)
ROS Formation (Chemiluminescence
Units/mg protein)

Control 100 ± 10

Glyceryl Trinitrate (GTN) 250 ± 30

Aminoethyl Nitrate (AEN) 110 ± 15 (not significant)

Triethanolamine Trinitrate (TEAN) 220 ± 25

ROS formation was measured by L-012 chemiluminescence in isolated mouse heart

mitochondria.
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Key Experimental Protocols
This section provides detailed methodologies for the key experiments described in the 2009

Schuhmacher et al. study. Note: Detailed protocols from the 1960s studies are not readily

available in accessible literature.

Vascular Reactivity Studies
Objective: To determine the vasodilator potency and tolerance development of organic

nitrates.

Methodology:

Thoracic aortas were isolated from male C57BL/6J mice.

Aortic rings (2-3 mm) were mounted in organ baths containing Krebs-Henseleit solution,

maintained at 37°C and gassed with 95% O2 / 5% CO2.

Rings were pre-contracted with phenylephrine (1 µM).

Cumulative concentration-response curves to the nitrates were generated.

For in vitro tolerance studies, aortic rings were incubated with high concentrations of the

respective nitrates for 60 minutes prior to generating the second concentration-response

curve.

Data Analysis: Vasodilator responses were expressed as a percentage of the pre-

contraction. pEC50 values were calculated from the concentration-response curves.

Measurement of Mitochondrial ROS
Objective: To quantify the generation of reactive oxygen species by mitochondria in response

to nitrate exposure.

Methodology:

Mitochondria were isolated from mouse hearts by differential centrifugation.

Mitochondrial protein concentration was determined using a Bradford assay.
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ROS production was measured using the chemiluminescent probe L-012 (100 µM).

Mitochondria were incubated with the organic nitrates in the presence of L-012, and

chemiluminescence was recorded over time using a luminometer.

Data Analysis: Chemiluminescence was normalized to the mitochondrial protein content and

expressed as relative light units per mg of protein.

Experimental Workflow Diagram

Figure 2: Workflow for In Vitro Pharmacological Profiling
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Caption: Workflow for in vitro pharmacological profiling.

Synthesis of Itramin Tosylate
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Aminoethyl nitrate is synthesized by the formal condensation of the hydroxyl group of

ethanolamine with nitric acid. The tosylate salt, itramin tosylate, is then formed by reacting the

aminoethyl nitrate with p-toluenesulfonic acid. This salt form improves the stability and

handling of the compound for pharmaceutical use. The industrial synthesis of low molecular

weight nitro esters like aminoethyl nitrate requires stringent safety protocols due to their

potential explosive nature.

Future Directions and Conclusion
The rediscovery of itramin tosylate's unique pharmacological profile opens new avenues for the

development of novel anti-anginal and vasodilator therapies. Its ability to provide potent

vasodilation without the induction of tolerance and oxidative stress addresses the primary

limitations of currently available organic nitrates. Further research is warranted to fully elucidate

its bioactivation pathway, to conduct comprehensive preclinical and clinical studies to confirm

its long-term safety and efficacy, and to explore its potential in other cardiovascular conditions

characterized by endothelial dysfunction. Itramin tosylate stands as a compelling example of

how re-examining historical compounds with modern pharmacological tools can lead to

significant therapeutic advancements.

To cite this document: BenchChem. [The Rediscovery of Itramin Tosylate: A Technical Guide
to a Nitrate Apart]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123977#history-and-discovery-of-itramin-tosylate-
aminoethyl-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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